Deoxythiomannojirimycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

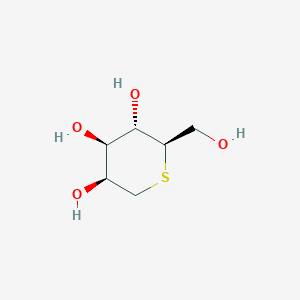

Deoxythiomannojirimycin, also known as this compound, is a useful research compound. Its molecular formula is C6H12O4S and its molecular weight is 180.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Therapeutic Applications

Deoxythiomannojirimycin has garnered attention for its therapeutic properties, particularly in the treatment of lysosomal storage disorders. Its mechanism primarily involves the inhibition of glycosidases, which are enzymes that break down carbohydrates. This inhibition can lead to reduced accumulation of glycosphingolipids, thus providing a therapeutic avenue for conditions such as:

- Gaucher Disease : this compound has been studied as a potential treatment for Gaucher disease, a genetic disorder caused by the deficiency of the enzyme glucocerebrosidase. The compound acts as a chaperone for the enzyme, helping it to fold properly and reach the lysosome where it is needed .

- Fabry Disease : Similar to Gaucher disease, Fabry disease results from enzyme deficiencies that lead to harmful substance accumulation. Research indicates that this compound may assist in stabilizing the dysfunctional enzyme α-galactosidase A .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. It has shown promise in inhibiting viral infections by:

- Blocking Viral Entry : The compound can interfere with the interaction between viruses and host cell receptors, thereby preventing viral entry. This mechanism is particularly relevant in the context of HIV and other enveloped viruses .

- Modulating Immune Responses : By influencing glycan-binding proteins on immune cells, this compound may enhance immune responses against viral pathogens .

Cancer Research

In cancer research, this compound has been investigated for its potential to:

- Inhibit Tumor Growth : Some studies suggest that it may inhibit glycosylation processes critical for tumor growth and metastasis. This inhibition can affect cell signaling pathways that promote cancer progression .

- Enhance Chemotherapy Efficacy : There is emerging evidence that combining this compound with traditional chemotherapeutic agents can enhance their effectiveness by altering glycosylation patterns on cancer cells .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying glycosylation processes:

- Glycomimetic Studies : The compound is used in the synthesis of glycomimetics, which are designed to mimic natural glycans and can be employed in various biological assays to study carbohydrate-protein interactions .

- Enzyme Inhibition Studies : Researchers utilize this compound to investigate the mechanisms of glycosidases and other carbohydrate-active enzymes, providing insights into their roles in health and disease .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Therapeutic Applications | Gaucher Disease, Fabry Disease | Enzyme stabilization and inhibition |

| Antiviral Activity | HIV and other viral infections | Blocking viral entry and modulating immune responses |

| Cancer Research | Inhibition of tumor growth | Disruption of glycosylation processes |

| Biochemical Research | Glycomimetic studies, enzyme inhibition studies | Mimicking glycans and studying enzyme mechanisms |

特性

分子式 |

C6H12O4S |

|---|---|

分子量 |

180.22 g/mol |

IUPAC名 |

(2R,3S,4R,5S)-2-(hydroxymethyl)thiane-3,4,5-triol |

InChI |

InChI=1S/C6H12O4S/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 |

InChIキー |

IHFROQCVGFICCX-KVTDHHQDSA-N |

異性体SMILES |

C1[C@H]([C@H]([C@@H]([C@H](S1)CO)O)O)O |

正規SMILES |

C1C(C(C(C(S1)CO)O)O)O |

同義語 |

1-deoxythiomannojirimycin 1-deoxythionojirimycin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。